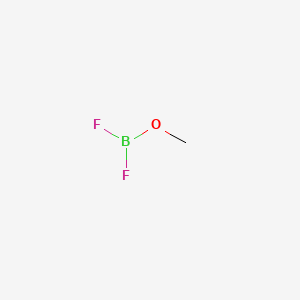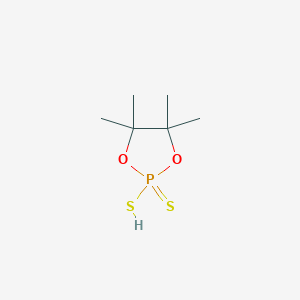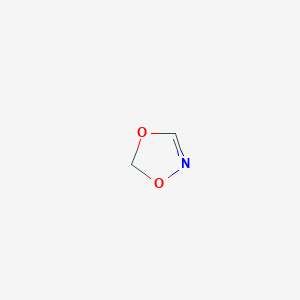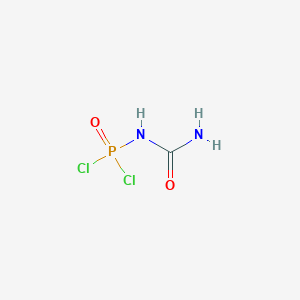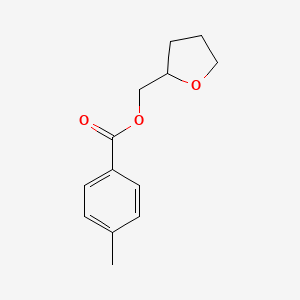![molecular formula C15H22O2S2 B14750508 Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate CAS No. 2088-98-4](/img/structure/B14750508.png)
Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its hexahydro-naphthalene core and a dithiolane ring, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate typically involves multiple steps, starting with the preparation of the hexahydro-naphthalene core. This can be achieved through hydrogenation of naphthalene derivatives under high pressure and temperature conditions. The dithiolane ring is then introduced through a reaction with ethyl dithiolane carboxylate in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the dithiolane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated derivatives, strong bases.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, potentially affecting enzyme activity and cellular processes. The hexahydro-naphthalene core may also interact with hydrophobic regions of biomolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene Derivatives: Compounds like naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-.
Dithiolane Compounds: Ethyl { [3-cyano-4-(4-methylphenyl)-5-oxo-4,4a,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetate.
Uniqueness
Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Eigenschaften
CAS-Nummer |
2088-98-4 |
|---|---|
Molekularformel |
C15H22O2S2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
ethyl spiro[1,2,3,4,5,6-hexahydronaphthalene-7,2'-1,3-dithiolane]-4a-carboxylate |
InChI |
InChI=1S/C15H22O2S2/c1-2-17-13(16)14-6-4-3-5-12(14)11-15(8-7-14)18-9-10-19-15/h11H,2-10H2,1H3 |
InChI-Schlüssel |
OXISAMHLDQDOTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CCCCC1=CC3(CC2)SCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)
![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)



